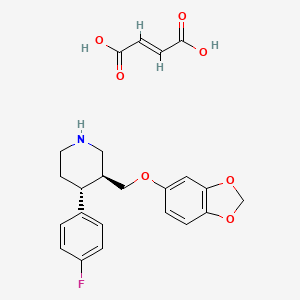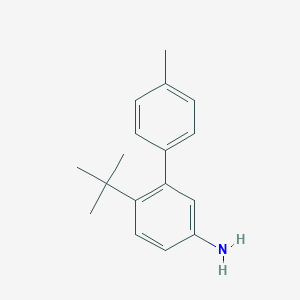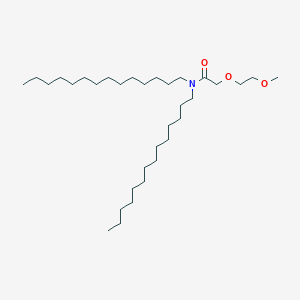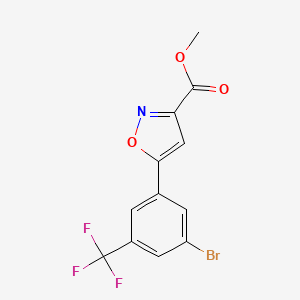
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H7Cl2F and a molecular weight of 205.05 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene can be achieved through several methods. One common approach involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the cyclopropyl group. The reaction conditions typically involve the use of sulfuric acid, sodium nitrite, and cuprous bromide in hydrobromic acid .
Industrial Production Methods
For industrial production, the tubular diazotization reaction technology is often employed. This method involves the continuous feeding of ammonium salt and sodium nitrite aqueous solution into a tubular reactor to obtain a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and cyclopropyl groups.
Uniqueness
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
Molecular Formula |
C9H7Cl2F |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1,3-dichloro-5-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
InChI Key |
SRLPBUSRPIUXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)







![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)

![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
